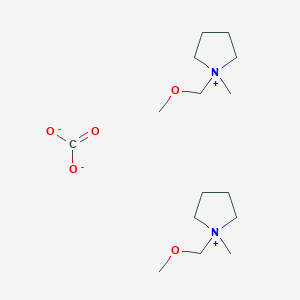
N-methoxymethyl-N-methylpyrrolidinium carbonate
Cat. No. B8596806
M. Wt: 320.42 g/mol
InChI Key: JUCDUVAPZDBILR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08366956B2
Procedure details


A 1.60 g quantity of sodium carbonate (product of Wako Pure Chemical Ind. Ltd.) was dissolved in 18 g of deionized water, and 5.01 g of N-methoxymethyl-N-methylpyrrolidinium chloride was added to the solution. The mixture was reacted at room temperature for 0.5 hour, whereby the reaction was terminated. The reaction mixture was concentrated and dried in vacuum, and 100 ml of ethyl alcohol was added to the residue to remove insoluble sodium chloride. The resulting product was dissolved in dichloromethane, the solution was filtered with a membrane filter again, and the filtrate was concentrated in a vacuum and dried, giving 5.41 g of the desired product.


Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
5.01 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+].[Na+].[Cl-].[CH3:8][N+:9]1([CH2:14][O:15][CH3:16])[CH2:13][CH2:12][CH2:11][CH2:10]1>O>[C:1](=[O:2])([O-:4])[O-:3].[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1.[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1.2,3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
N-methoxymethyl-N-methylpyrrolidinium chloride
|
|
Quantity
|
5.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C[N+]1(CCCC1)COC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was reacted at room temperature for 0.5 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereby the reaction was terminated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in vacuum, and 100 ml of ethyl alcohol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble sodium chloride
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting product was dissolved in dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered with a membrane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter again
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.COC[N+]1(CCCC1)C.COC[N+]1(CCCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.41 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
